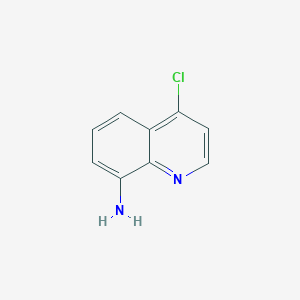

4-Chloroquinolin-8-amine

Descripción general

Descripción

4-Chloroquinolin-8-amine (4-CQA) is a chemical compound that belongs to the quinoline family. It is a colorless, water-soluble solid with a molecular weight of 201.6 g/mol and a melting point of 179 °C. 4-CQA is a key intermediate used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. It has also been used in research to study the mechanism of action of various drugs.

Aplicaciones Científicas De Investigación

- 4-Chloroquinolin-8-amine is a type of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

- It plays a major role in the field of medicinal chemistry .

- Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .

- Quinoline is an essential segment of both natural and synthetic compounds .

- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .

- Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .

- Some newly synthesized compounds showed moderate antimalarial activity .

- However, the specific methods of application or experimental procedures, and the detailed results or outcomes obtained are not provided in the search results .

- A number of novel 7-chloro-4-aminoquinoline derivatives have been efficiently synthesized .

- These compounds were synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .

- However, the specific results or outcomes obtained are not provided in the search results .

Pharmaceutical and Medicinal Chemistry

Synthesis of Biologically Active Compounds

Antimalarial Research

Antimicrobial Research

- Quinolines, including 4-Chloroquinolin-8-amine, are known to exhibit important biological activities, such as antiviral effects .

- They are used extensively in the treatment of various infections, including sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

- However, the specific methods of application or experimental procedures, and the detailed results or outcomes obtained are not provided in the search results .

- Quinolines are also known for their anticancer effects .

- Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .

- However, the specific methods of application or experimental procedures, and the detailed results or outcomes obtained are not provided in the search results .

Antiviral Research

Anticancer Research

- 4-Chloroquinolin-8-amine is used in the synthesis of various commercially available drugs .

- It is prepared from aniline and diethyl ethoxymethylenemalonate involving a series of reactions .

- This protocol helps in the preparation of various commercially available drugs based on a quinoline scaffold as the core skeleton .

- This approach had a broad applicability in terms of substrates .

- In addition to 8-aminoquinolines, phosphoramidates, sulfonamides and urea derivatives of quinolin-8-amine and quinoline-8-ol were well halogenated at position C5 for the first time .

- Control experiments were in good agreement with previous reports of C5 halogenation reactions .

Chemical Synthesis

Remote C–H Functionalization

Propiedades

IUPAC Name |

4-chloroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVFMKZFUXGDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504140 | |

| Record name | 4-Chloroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloroquinolin-8-amine | |

CAS RN |

81764-16-1 | |

| Record name | 4-Chloroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

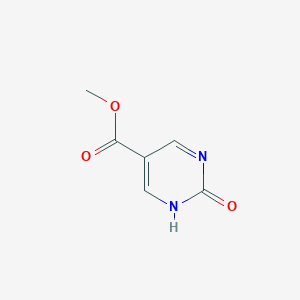

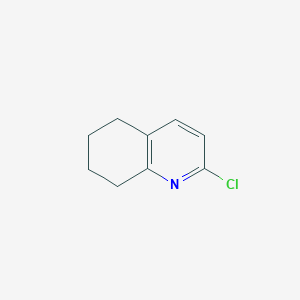

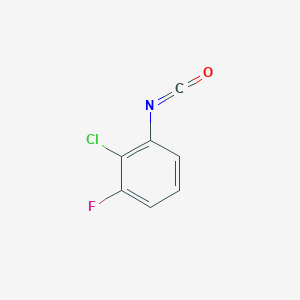

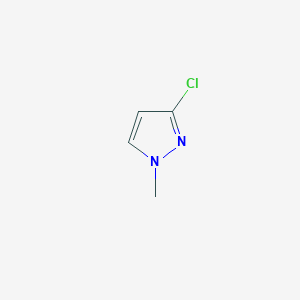

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B1590606.png)

![2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1590610.png)

![Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane](/img/no-structure.png)